molecular formula C25H27N5O3S2 B1224227 N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Cat. No. B1224227
M. Wt: 509.6 g/mol
InChI Key: UODXGIVANRWFTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a member of quinolines.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Researchers have explored various synthesis methods and chemical reactions involving similar compounds to N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide. For example, the synthesis of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, which are closely related compounds, was achieved through a DCC coupling method in good yields. This synthesis pathway is important for developing compounds with potential biological activity (Fathalla, 2015).

Biological Activities and Applications

  • Compounds with structural similarities to N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide have been synthesized and evaluated for various biological activities:
    • Inotropic Activity : A series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which share a similar triazoloquinoline structure, were synthesized and evaluated for their positive inotropic activity. This activity was assessed in isolated rabbit heart preparations, indicating the potential use of these compounds in cardiovascular research (Zhang et al., 2008).
    • Anticancer Activity : Compounds structurally related to the query chemical have been investigated for their anticancer properties. For instance, a series of 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine–derived ureas exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).
    • Antimicrobial Activity : Novel 3,4,5-trisubstituted triazole derivatives bearing a quinoline ring, which are structurally similar to the query compound, have been synthesized and shown to possess antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2020).

properties

Product Name

N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Molecular Formula

C25H27N5O3S2

Molecular Weight

509.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H27N5O3S2/c1-17-11-13-29(14-12-17)35(32,33)21-9-7-20(8-10-21)26-23(31)16-34-25-28-27-24-18(2)15-19-5-3-4-6-22(19)30(24)25/h3-10,15,17H,11-14,16H2,1-2H3,(H,26,31)

InChI Key

UODXGIVANRWFTM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NN=C4N3C5=CC=CC=C5C=C4C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 4
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl]-2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

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